

Spectroscopic Profile of 4-Phenoxybutyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenoxybutyl chloride

Cat. No.: B1359944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Phenoxybutyl chloride** (CAS No. 2651-46-9), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Phenoxybutyl chloride** is $C_{10}H_{13}ClO$, with a molecular weight of 184.66 g/mol. The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32 - 7.28	m	2H	Ar-H (meta)
6.97 - 6.92	m	3H	Ar-H (ortho, para)
4.01	t	2H	O-CH ₂
3.61	t	2H	CH ₂ -Cl
2.00 - 1.93	m	2H	O-CH ₂ -CH ₂
1.93 - 1.86	m	2H	CH ₂ -CH ₂ -Cl

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
158.9	Ar-C (quaternary)
129.4	Ar-CH (meta)
120.8	Ar-CH (para)
114.5	Ar-CH (ortho)
67.4	O-CH ₂
44.8	CH ₂ -Cl
29.5	O-CH ₂ -CH ₂
26.6	CH ₂ -CH ₂ -Cl

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
3065, 3040	C-H stretch (aromatic)
2950, 2870	C-H stretch (aliphatic)
1600, 1585, 1495	C=C stretch (aromatic ring)
1245	C-O stretch (aryl ether)
750, 690	C-H bend (aromatic, out-of-plane)
660	C-Cl stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
184	25	[M] ⁺ (Molecular Ion)
186	8	[M+2] ⁺ (Isotope Peak)
107	100	[C ₇ H ₇ O] ⁺
94	80	[C ₆ H ₅ OH] ⁺
77	60	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A sample of **4-Phenoxybutyl chloride** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

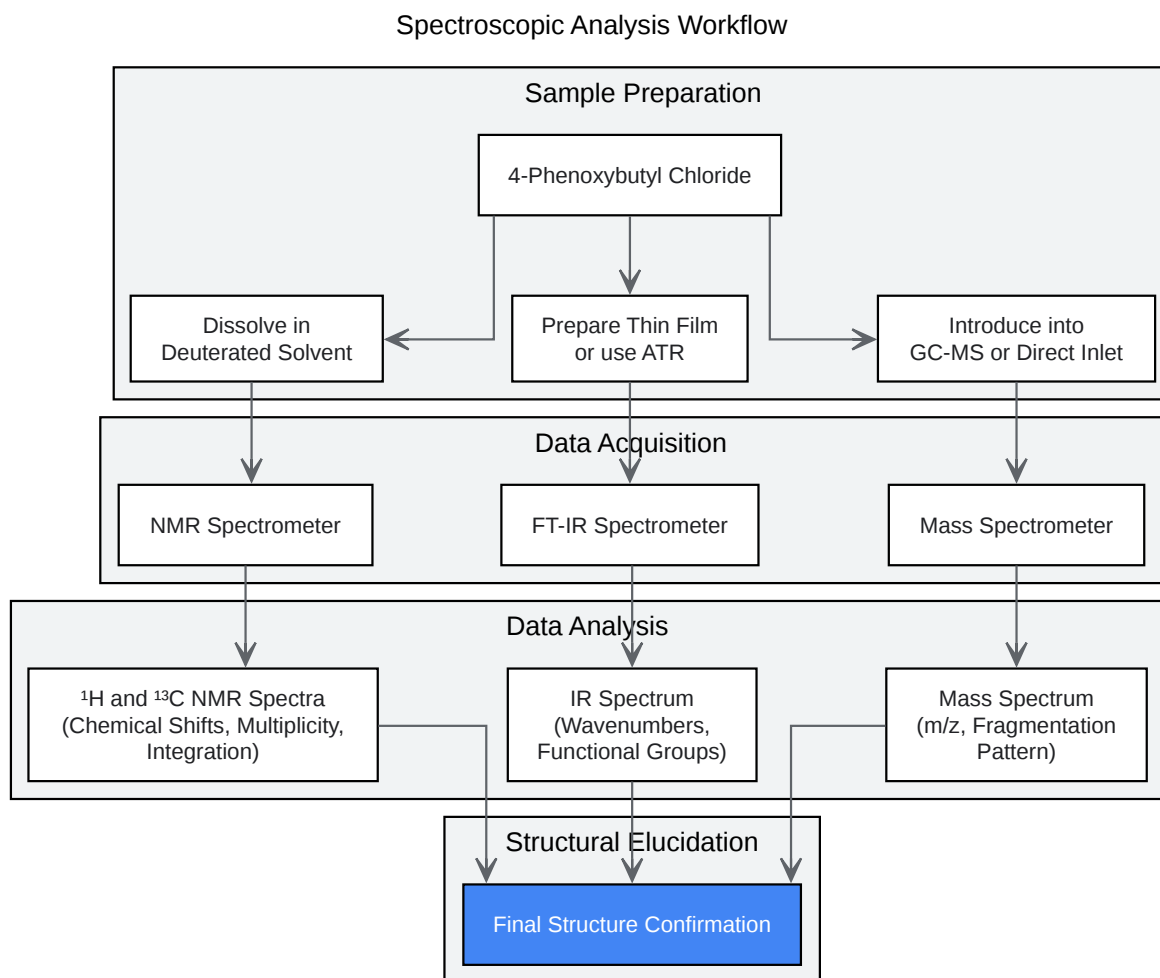
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample like **4-Phenoxybutyl chloride**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like **4-Phenoxybutyl chloride**.



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Caption: A generalized workflow for the spectroscopic analysis of **4-Phenoxybutyl chloride**.

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